2-[Cyclobutyl-(2-pyrrolidin-2-ylacetyl)amino]acetic acid;2,2,2-trifluoroacetic acid
Description
2-[Cyclobutyl-(2-pyrrolidin-2-ylacetyl)amino]acetic acid;2,2,2-trifluoroacetic acid is a complex organic compound that features a cyclobutyl group, a pyrrolidine ring, and a trifluoroacetic acid moiety
Properties
IUPAC Name |
2-[cyclobutyl-(2-pyrrolidin-2-ylacetyl)amino]acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3.C2HF3O2/c15-11(7-9-3-2-6-13-9)14(8-12(16)17)10-4-1-5-10;3-2(4,5)1(6)7/h9-10,13H,1-8H2,(H,16,17);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNPTPUSOCHNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(CC(=O)O)C(=O)CC2CCCN2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclobutyl-(2-pyrrolidin-2-ylacetyl)amino]acetic acid;2,2,2-trifluoroacetic acid typically involves multiple steps, including the formation of the cyclobutyl and pyrrolidine rings, followed by their coupling with acetic acid and trifluoroacetic acid. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclobutyl-(2-pyrrolidin-2-ylacetyl)amino]acetic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Scientific Research Applications
2-[Cyclobutyl-(2-pyrrolidin-2-ylacetyl)amino]acetic acid;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving cyclobutyl and pyrrolidine-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Cyclobutyl-(2-pyrrolidin-2-ylacetyl)amino]acetic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl and pyrrolidine rings may play a crucial role in binding to these targets, while the trifluoroacetic acid moiety could enhance the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-[Cyclobutyl-(2-pyrrolidin-2-ylacetyl)amino]acetic acid: Lacks the trifluoroacetic acid moiety.
2-[Cyclobutyl-(2-pyrrolidin-2-ylacetyl)amino]propionic acid: Contains a propionic acid group instead of acetic acid.
2-[Cyclobutyl-(2-pyrrolidin-2-ylacetyl)amino]butanoic acid: Contains a butanoic acid group instead of acetic acid.
Uniqueness
The presence of the trifluoroacetic acid moiety in 2-[Cyclobutyl-(2-pyrrolidin-2-ylacetyl)amino]acetic acid;2,2,2-trifluoroacetic acid makes it unique compared to similar compounds. This moiety can significantly influence the compound’s chemical properties, such as its acidity, solubility, and reactivity, making it particularly useful in specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
